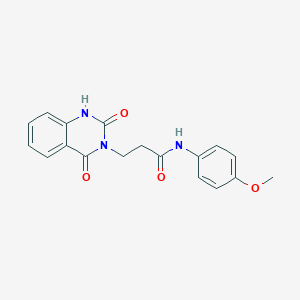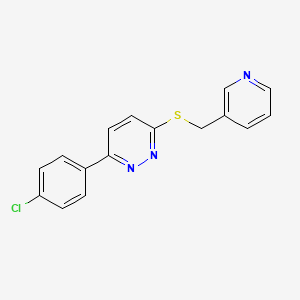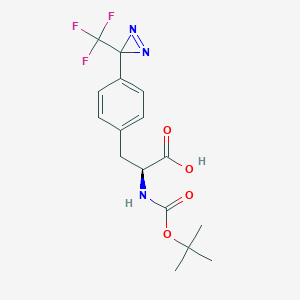
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This compound has been widely used in scientific research due to its ability to selectively inhibit EGFR, which plays a crucial role in cell proliferation, differentiation, and survival.
Mécanisme D'action
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide selectively binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been shown to have a higher affinity for the EGFR tyrosine kinase domain than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its high selectivity and potency for EGFR inhibition, as well as its ability to penetrate cell membranes and inhibit intracellular signaling pathways. However, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has some limitations, such as its low solubility in aqueous solutions and its potential for off-target effects on other kinases.
Orientations Futures
There are several future directions for research on 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide and EGFR inhibition. One area of interest is the development of novel EGFR inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of biomarkers that can predict the response to EGFR-targeted therapies in cancer patients. Additionally, further research is needed to elucidate the role of EGFR in non-cancer diseases, such as cardiovascular and neurodegenerative diseases.
Méthodes De Synthèse
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide can be synthesized through a multi-step process involving the condensation of 2,4-diaminoquinazoline with 4-methoxybenzoyl chloride, followed by the reaction with 3-chloropropanoic acid. The final product is obtained after purification through column chromatography and recrystallization. The purity of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been extensively used in scientific research to investigate the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has also been used to study the downstream signaling pathways of EGFR, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. In addition, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been used in preclinical studies to evaluate the efficacy of EGFR-targeted therapies, such as monoclonal antibodies and small molecule inhibitors.
Propriétés
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-13-8-6-12(7-9-13)19-16(22)10-11-21-17(23)14-4-2-3-5-15(14)20-18(21)24/h2-9H,10-11H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGJNQIOAYPMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride](/img/structure/B2444142.png)
![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride](/img/structure/B2444143.png)


![Methyl 4-[[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2444148.png)
![Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2444149.png)

![[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2444155.png)
![N-(furan-2-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2444157.png)
![2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid](/img/structure/B2444158.png)
![4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2444159.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2444161.png)
![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile](/img/structure/B2444162.png)